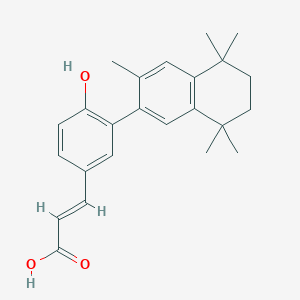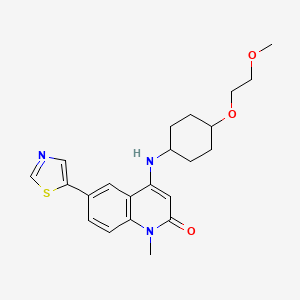![molecular formula C23H27Cl2F3N4O5 B606626 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP 20712 dihydrochloride is a highly selective and potent antagonist of the β1-adrenoceptor. This compound is known for its ability to selectively block β1-adrenoceptors with an IC50 value of 0.7 nM, displaying a 10,000-fold selectivity over β2-adrenoceptors . The chemical name of CGP 20712 dihydrochloride is 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride .
Scientific Research Applications
CGP 20712 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the selectivity and potency of β1-adrenoceptor antagonists.
Biology: The compound is used to investigate the role of β1-adrenoceptors in various biological processes, including cardiac function and metabolic regulation.
Medicine: CGP 20712 dihydrochloride is used in preclinical studies to explore its potential therapeutic applications in conditions such as hypertension and heart failure.
Industry: The compound is used in the development of new β1-adrenoceptor antagonists for pharmaceutical applications
Mechanism of Action
Target of Action
The primary target of CGP 20712 dihydrochloride is the β1-adrenoceptor . The β1-adrenoceptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including heart rate regulation and lipolysis .
Mode of Action
CGP 20712 dihydrochloride acts as a highly selective and potent antagonist for the β1-adrenoceptor . It competitively binds to β1-receptors, thereby blocking the positive chronotropic effects of adrenaline and noradrenaline . This means that it prevents these substances from binding to the receptors and exerting their effects.
Biochemical Pathways
The primary biochemical pathway affected by CGP 20712 dihydrochloride is the adrenergic signaling pathway . By blocking the β1-adrenoceptor, CGP 20712 dihydrochloride inhibits the activation of this pathway by adrenaline and noradrenaline . This results in a decrease in the positive chronotropic effects that these substances would typically induce .
Result of Action
The molecular and cellular effects of CGP 20712 dihydrochloride’s action primarily involve the inhibition of the β1-adrenoceptor . This inhibition blocks the positive chronotropic effects of adrenaline and noradrenaline, which can have various downstream effects depending on the specific physiological context . For example, in cardiac myocytes, CGP 20712 dihydrochloride has been shown to inhibit β1-adrenoceptor-stimulated apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 20712 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The initial step involves the synthesis of the core structure, which includes the phenoxy and imidazolyl groups.
Introduction of functional groups:
Final assembly: The final step involves the coupling of the intermediate compounds to form the final product, CGP 20712 dihydrochloride.
Industrial Production Methods
Industrial production of CGP 20712 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CGP 20712 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the carbamoyl group.
Substitution: Substitution reactions can occur at the phenoxy and imidazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbamoyl group can yield an amine .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: Another β1-adrenoceptor antagonist with similar selectivity but different pharmacokinetic properties.
Atenolol: A β1-adrenoceptor antagonist with a longer half-life compared to CGP 20712 dihydrochloride.
Bisoprolol: A β1-adrenoceptor antagonist with higher selectivity for β1-adrenoceptors compared to β2-adrenoceptors.
Uniqueness
CGP 20712 dihydrochloride is unique due to its extremely high selectivity for β1-adrenoceptors, with a 10,000-fold selectivity over β2-adrenoceptors. This high selectivity makes it a valuable tool for studying the specific effects of β1-adrenoceptor antagonism without significant off-target effects on β2-adrenoceptors .
Properties
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFQCFKYNMIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
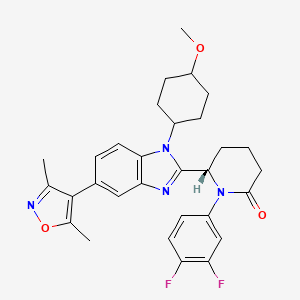
![4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride](/img/structure/B606546.png)
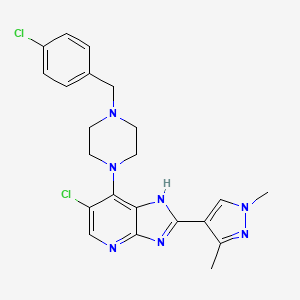
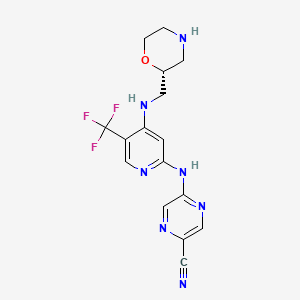

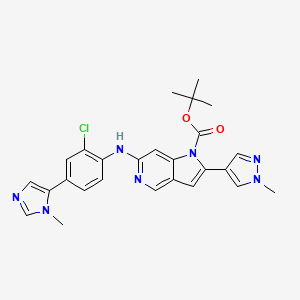
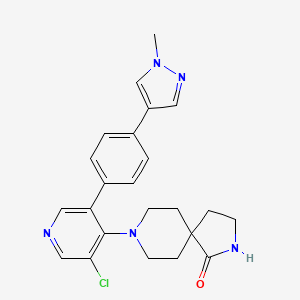
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
![[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride](/img/structure/B606557.png)
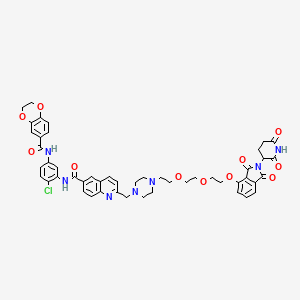

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
